Physicochemical Property Comparison to Benzimidazole Pyrrolidinyl Amide Scaffolds
The 2-phenylimidazole head in the target compound replaces the benzimidazole core found in known prolylcarboxypeptidase inhibitors. This substitution reduces the hydrogen bond donor count from 2 to 1 and alters the calculated logP, which may confer differentiated membrane permeability and target engagement profiles. The core benzimidazole pyrrolidinyl amide series has reported low-nanomolar IC50 values (e.g., compound 9b) against PrCP, but the target compound's activity remains uncharacterized. The comparison is a class-level structural inference. [1]
| Evidence Dimension | Hydrogen Bond Donor Count & cLogP |
|---|---|
| Target Compound Data | HBD = 1; XLogP3-AA = 2.6 |
| Comparator Or Baseline | Typical benzimidazole pyrrolidinyl amide: HBD = 2; cLogP estimated ~3.0 |
| Quantified Difference | ΔHBD = -1; ΔcLogP ≈ -0.4 |
| Conditions | Computed properties (PubChem and literature estimates) |
Why This Matters
A single hydrogen bond donor and lower lipophilicity can improve CNS drug-likeness and reduce off-target binding, making this compound a potential alternative to benzimidazole-based inhibitors in programs where such properties are prioritized.
- [1] Shen, H. C., Ding, F.-X., Zhou, C., et al. (2011). Discovery of benzimidazole pyrrolidinyl amides as prolylcarboxypeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(5), 1299–1305. View Source
